molecular formula C10H10ClN3O3 B1413166 2-(3-Azidopropoxy)-4-chlorobenzoic acid CAS No. 2096985-87-2

2-(3-Azidopropoxy)-4-chlorobenzoic acid

Cat. No. B1413166
CAS RN: 2096985-87-2
M. Wt: 255.66 g/mol
InChI Key: ABJYLINGZBRLAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for 2-(3-Azidopropoxy)-4-chlorobenzoic acid is not available, a related compound, (E)-N-(2-Aminoethyl)-4-{2-[4-(3-azidopropoxy)phenyl]diazenyl}benzamide hydrochloride, has been synthesized .

Scientific Research Applications

Photodecomposition Studies

2-(3-Azidopropoxy)-4-chlorobenzoic acid is related to chlorobenzoic acids, which have been studied in photodecomposition research. Ultraviolet irradiation of chlorobenzoic acids leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969). This process is significant in understanding the environmental degradation of such compounds.

Synthesis and Characterization in Metal Complexes

Research has been conducted on the synthesis of Schiff base ligands bearing organic acid moieties, including chlorobenzoic acid derivatives. These compounds are synthesized for metal complexation and characterized using various spectroscopic techniques (El–Wahab, 2007). They have potential applications in studying metal-ligand interactions and in developing new materials with unique properties.

Luminescent Molecular-Scale Hybrids

Chlorobenzoic acid derivatives have been modified to create luminescent molecular-scale hybrids. These hybrids demonstrate strong green emission and are valuable in the study of photophysical properties and intramolecular energy transfer mechanisms (Yan & Wang, 2007). Such research is crucial for developing new materials for optoelectronic applications.

Photocatalysis for Water Decontamination

Chlorobenzoic acids have been studied in the context of photocatalysis for water decontamination. They are completely mineralized into CO2 and Cl- over UV-illuminated TiO2, confirming the potentialities of photocatalysis in water detoxification (D'Oliveira et al., 1993). This research is significant for environmental remediation and water purification technologies.

Bacterial Transformation and Degradation

Studies on bacterial transformation of chlorobenzoic acids have shown the capability of specific Pseudomonas species to metabolize these compounds (Veerkamp et al., 1983). This research is fundamental in bioremediation, where bacteria are used to clean up environmental contaminants.

Reaction Rate Studies in Advanced Oxidation Processes

The reaction rate of hydroxyl radicals with chlorobenzoic acids has been studied in the context of ozonation and advanced oxidation processes (Kawaguchi et al., 2022). Understanding these reaction rates is crucial for optimizing processes in water treatment and environmental remediation.

Future Directions

A paper titled “Azido Functionalized Nucleosides Linked to Controlled Pore Glass as Suitable Starting Materials for Oligonucleotide Synthesis by the Phosphoramidite Approach” discusses the future studies regarding the influence of the position of the azide (2’- or 3’-) on its functionality .

Mechanism of Action

    Target of Action

    The compound contains an azido group and a carboxylic acid group. The azido group is a functional group known for its reactivity, and it’s often used in click chemistry . The carboxylic acid group can participate in various biochemical reactions, including the formation of esters and amides. The specific targets would depend on the context in which the compound is used.

    Mode of Action

    The azido group can undergo a variety of reactions, including reduction to an amine or participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . The carboxylic acid group can form bonds with amines to produce amides, or with alcohols to produce esters. These reactions could potentially alter the function of target molecules.

properties

IUPAC Name

2-(3-azidopropoxy)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-7-2-3-8(10(15)16)9(6-7)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYLINGZBRLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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